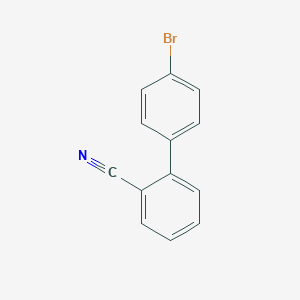

2-(4-Bromophenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362748 | |

| Record name | 2-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-17-1 | |

| Record name | 2-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl Benzonitrile and Its Derivatives

Direct Synthesis Approaches to the Core Structure

The direct synthesis of the 2-(4-Bromophenyl)benzonitrile core structure relies heavily on modern carbon-carbon bond-forming reactions and subsequent functional group manipulations.

Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of biaryl compounds like this compound.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are highly effective for constructing the biphenyl (B1667301) skeleton of the target molecule. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of this compound, a feasible Suzuki coupling strategy would involve the reaction between (4-bromophenyl)boronic acid and a 2-halobenzonitrile (e.g., 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile).

The catalytic cycle for this transformation involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precursors, ligands, and bases can be employed to optimize the reaction, with the choice depending on the specific substrates. libretexts.org

Another advanced palladium-catalyzed method involves the direct C-H bond activation of a benzonitrile (B105546) substrate, using the cyano group as a directing group, followed by coupling with an aryl halide. nih.gov This approach offers an alternative route that avoids the pre-functionalization required for traditional cross-coupling partners.

| Reactant 1 | Reactant 2 | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|---|

| (4-bromophenyl)boronic acid | 2-Bromobenzonitrile | Pd(OAc)₂ or Pd₂(dba)₃ | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane, Toluene, or DMF/Water | 60-95 |

| 2-(dihydroxyboryl)benzonitrile | 1,4-Dibromobenzene | Pd(PPh₃)₄ | (Self-ligated) | Na₂CO₃ | Toluene/Ethanol/Water | 70-90 |

Copper-mediated reactions also provide a viable pathway for the synthesis of aryl nitriles. The Rosenmund-von Braun reaction is a classical method that converts an aryl halide into an aryl nitrile using a stoichiometric amount of copper(I) cyanide (CuCN). synarchive.comwikipedia.org This reaction is typically performed in a high-boiling polar solvent such as dimethylformamide (DMF), pyridine, or nitrobenzene (B124822) at elevated temperatures. organic-chemistry.org

To synthesize this compound, this methodology could be applied to a precursor such as 2-bromo-4'-bromobiphenyl. The reaction mechanism is believed to involve an oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, followed by reductive elimination to furnish the aryl nitrile. organic-chemistry.org While effective, the high temperatures and the use of stoichiometric copper cyanide can sometimes pose challenges in terms of functional group tolerance and product purification. organic-chemistry.org

| Substrate | Cyanating Agent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Aryl Halide (e.g., 2-Bromo-4'-bromobiphenyl) | Copper(I) cyanide (CuCN) | DMF, Pyridine, or Nitrobenzene | 150-200 | organic-chemistry.orgdrugfuture.com |

Nitrile Group Introduction and Modification

Alternative synthetic strategies focus on constructing the 4'-bromobiphenyl core first, followed by the introduction or formation of the nitrile group.

A common and reliable method for synthesizing nitriles is through the conversion of aldehydes (formyl groups). This transformation can be applied to a precursor like 4'-bromo-[1,1'-biphenyl]-2-carbaldehyde. The process is typically a one-pot, two-step procedure. First, the aldehyde is condensed with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium formate (B1220265) or pyridine, to form an intermediate aldoxime. Subsequently, the aldoxime is dehydrated without isolation using a variety of reagents to yield the final nitrile.

Common dehydrating agents for this second step include acetic anhydride (B1165640), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₄O₁₀). The choice of reagent can be tailored to the substrate's sensitivity and the desired reaction conditions.

| Step | Precursor | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Oxime Formation | 4'-bromo-[1,1'-biphenyl]-2-carbaldehyde | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Pyridine) | 4'-bromo-[1,1'-biphenyl]-2-carbaldehyde oxime |

| 2. Dehydration | (Intermediate from Step 1) | Acetic anhydride, SOCl₂, or P₄O₁₀ | This compound |

The direct dehydration of a primary amide is a fundamental and widely used method for the preparation of nitriles. researchgate.net In this context, this compound can be synthesized from its corresponding amide precursor, 4'-bromo-[1,1'-biphenyl]-2-carboxamide. This reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N).

Several powerful dehydrating agents are known to facilitate this transformation effectively. Thionyl chloride (SOCl₂) is a common choice, often used in solvents like dichloroethane. researchgate.net Other highly effective reagents include phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA). The reaction conditions are typically tailored based on the specific dehydrating agent used. For instance, reactions with phosphorus pentoxide may be conducted by heating a solid mixture of the amide and the reagent, followed by distillation of the nitrile product. researchgate.net

| Dehydrating Agent | Formula | Typical Conditions | Reference |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | Dichloroethane, 80 °C | researchgate.net |

| Phosphorus pentoxide | P₄O₁₀ | Neat, heat, or microwave irradiation | researchgate.net |

| Phosphorus oxychloride | POCl₃ | Pyridine, reflux | N/A |

| Trifluoroacetic anhydride | (CF₃CO)₂O | Pyridine, CH₂Cl₂, 0 °C to room temp. | N/A |

Synthesis of Substituted this compound Derivatives

The structural framework of this compound lends itself to a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Methodologies for synthesizing its derivatives often involve the formation of new rings appended to the core biphenyl structure.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic derivatives of this compound. These reactions can involve the benzonitrile nitrogen atom as a nucleophile or proceed through precursors where the benzonitrile and bromophenyl groups are strategically positioned to facilitate ring closure.

A notable example is the synthesis of quinazoline (B50416) derivatives. Quinazolines are bicyclic heteroaromatic compounds with a wide range of biological activities. One approach to synthesizing 2,4-diarylquinazolines involves a palladium-catalyzed tandem addition and cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids. In this reaction, the arylboronic acid first adds to the nitrile group, followed by an intramolecular cyclization to form the quinazoline ring. This method demonstrates good functional group tolerance and provides access to a variety of substituted quinazolines in moderate to good yields.

Another strategy for quinazoline synthesis involves the reaction of 2-aminobenzonitriles with aldehydes. This transformation can be catalyzed by various reagents and proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization. For instance, a one-pot reaction between a substituted 2-aminobenzonitrile (B23959) and an aldehyde can yield the corresponding quinazoline derivative. While this approach does not start directly with this compound, it illustrates how a benzonitrile moiety can be a key component in a cyclization reaction to build a fused heterocyclic system.

The synthesis of thiazole (B1198619) derivatives also exemplifies cyclization reactions incorporating a bromophenyl group. For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives can be synthesized by reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine as a catalyst. This reaction proceeds via the formation of an intermediate which then cyclizes to form the thiazole ring.

| Starting Material(s) | Reaction Type | Product Class | Key Features |

| 2-(Benzylidenamino)benzonitriles, Arylboronic acids | Palladium-catalyzed tandem addition/cyclization | 2,4-Diarylquinazolines | Good functional group tolerance, moderate to good yields. |

| 2-Aminobenzonitriles, Aldehydes | Acid- or metal-catalyzed cyclization | Quinazolines | One-pot synthesis, versatile for various substitutions. |

| p-Bromoacetophenone, Thiourea | Hantzsch-type thiazole synthesis | 4-(4-Bromophenyl)-thiazol-2-amines | Catalyzed by iodine, forms the thiazole ring. |

Ring annulation, the process of building a new ring onto an existing one, is a powerful strategy for constructing polycyclic systems. In the context of this compound derivatives, this often involves reactions that fuse a new heterocyclic ring to the benzene (B151609) ring of the benzonitrile moiety.

The synthesis of quinazolines from 2-aminobenzonitriles, as mentioned previously, can also be classified as a ring annulation reaction. The process involves the construction of a pyrimidine (B1678525) ring fused to the benzene ring of the starting benzonitrile. This transformation effectively converts the monosubstituted benzene ring into a bicyclic quinazoline system. The reaction of 2-aminobenzonitriles with various electrophiles, such as aldehydes, ketones, or their derivatives, followed by cyclization, is a common route for this annulation.

For instance, the reaction of 2-aminobenzonitrile with an appropriate aldehyde or ketone in the presence of a suitable catalyst can lead to the formation of a dihydroquinazoline, which can then be oxidized to the corresponding quinazoline. The choice of reactants and reaction conditions can be tailored to introduce a variety of substituents onto the newly formed ring, thereby providing access to a diverse library of quinazoline derivatives.

| Precursor | Reagent(s) | Annulated Ring | Product |

| 2-Aminobenzonitrile | Aldehyde/Ketone, Catalyst | Pyrimidine | Quinazoline derivative |

The formation of five-membered heterocyclic rings, such as isoxazolines and pyrazoles, is another important avenue for the synthesis of this compound derivatives. These reactions often proceed via [3+2] cycloaddition reactions or condensation reactions.

Pyrazole (B372694) Ring Formation:

Pyrazole derivatives containing a 4-bromophenyl group can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For example, a substituted 1,3-diketone can react with 4-bromophenylhydrazine to yield a pyrazole with a 4-bromophenyl substituent.

Another approach involves the synthesis of pyrazole-4-carbonitrile derivatives through a one-pot, three-component reaction of an aromatic aldehyde (such as 4-bromobenzaldehyde), malononitrile, and phenylhydrazine. This method provides a straightforward route to pyrazoles bearing both a bromophenyl group and a nitrile functionality.

Furthermore, the synthesis of 3-(4-bromophenyl)-1-ethyl-4-formylpyrazole has been reported, which serves as a precursor for more complex pyrazole derivatives. This highlights the utility of building blocks already containing the bromophenyl-pyrazole scaffold for further functionalization.

| Reactant 1 | Reactant 2 | Product Class |

| 1,3-Dicarbonyl compound | 4-Bromophenylhydrazine | 1-(4-Bromophenyl)pyrazole derivative |

| 4-Bromobenzaldehyde | Malononitrile, Phenylhydrazine | 5-(4-Bromophenyl)pyrazole-4-carbonitrile derivative |

Isoxazoline (B3343090) Ring Formation:

Isoxazoline rings are typically synthesized via the [3+2] cycloaddition of a nitrile oxide with an alkene. To synthesize a derivative of this compound containing an isoxazoline ring, one could envision a strategy where either the nitrile oxide or the alkene component bears the this compound moiety.

A more direct example involves the [3+2] cycloaddition of indanone-derived ketonitrones with alkynes. This method can be adapted to incorporate a bromophenyl group on the indanone precursor, leading to the formation of spirocyclic isoxazolines with a bromophenyl substituent. While this does not directly involve a benzonitrile group, it demonstrates a viable pathway to isoxazoline rings containing the key bromophenyl moiety.

| Dipole | Dipolarophile | Product Class |

| Nitrile Oxide | Alkene | Isoxazoline derivative |

| Indanone-derived Ketonitrone (with bromophenyl group) | Alkyne | Spirocyclic Isoxazoline derivative |

Stereoselective and Regioselective Synthetic Strategies

Control over stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, enabling the preparation of specific isomers with desired properties.

Stereoselective Synthesis:

The synthesis of chiral derivatives of this compound can be achieved through stereoselective reactions. A notable example is the catalytic atroposelective synthesis of axially chiral biaryl benzonitriles. This strategy involves the kinetic resolution of a racemic biaryl precursor, where the chirality arises from restricted rotation around the biaryl bond. By using a chiral catalyst, one enantiomer of the racemic starting material can be selectively converted to the desired benzonitrile product with high enantiomeric excess. This approach allows for the creation of non-planar, chiral molecules which can have applications in areas such as asymmetric catalysis and materials science.

Regioselective Synthesis:

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is crucial when synthesizing substituted aromatic compounds. In the context of this compound derivatives, regioselective reactions can be used to introduce substituents at specific positions on either of the phenyl rings.

For example, electrophilic aromatic substitution reactions on the this compound core would be expected to proceed with a degree of regioselectivity governed by the directing effects of the existing substituents (the cyano group and the bromophenyl group). The cyano group is a meta-director, while the bromophenyl group is an ortho, para-director. The interplay of these electronic effects, along with steric considerations, would influence the position of an incoming electrophile.

Furthermore, directed ortho-metalation (DoM) strategies can provide excellent regiocontrol. In this approach, a directing group on one of the aromatic rings can direct a metalating agent (like an organolithium reagent) to a specific ortho position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent at that precise location. This method offers a powerful tool for the regioselective functionalization of the this compound scaffold.

| Strategy | Description | Outcome |

| Stereoselective | Catalytic atroposelective synthesis | Axially chiral 2-arylbenzonitriles with high enantiomeric excess. |

| Regioselective | Electrophilic Aromatic Substitution | Introduction of substituents at positions dictated by the directing effects of the cyano and bromophenyl groups. |

| Regioselective | Directed ortho-Metalation (DoM) | Precise introduction of substituents at the ortho position to a directing group. |

Mechanistic Investigations and Reaction Pathways of 2 4 Bromophenyl Benzonitrile Transformations

Elucidation of Catalyst-Mediated Reaction Mechanisms

Catalyst-mediated reactions are central to the functionalization of nitriles. For 2-(4-Bromophenyl)benzonitrile, palladium-based catalysts are particularly significant, facilitating complex transformations through well-defined mechanistic cycles.

Palladium-catalyzed reactions involving the nitrile group of this compound can proceed via carbopalladation. A plausible mechanism for a tandem addition/cyclization reaction begins with the formation of an active palladium-aryl species. nih.gov

The general steps in this catalytic cycle are:

Transmetalation: An arylboronic acid, for example, undergoes transmetalation with a palladium(II) catalyst to form an arylpalladium(II) intermediate.

Coordination: The cyano group of this compound coordinates to the arylpalladium species, forming an intermediate complex.

Carbopalladation: Intramolecular carbopalladation occurs, where the aryl group on the palladium center adds across the carbon-nitrogen triple bond of the nitrile. This step results in the formation of an imine palladium intermediate. nih.gov

Subsequent Transformation: The resulting intermediate can then follow several pathways. It might undergo β-hydride elimination to yield a cyclized product and regenerate the Pd(0) catalyst, which is then reoxidized to Pd(II). nih.gov Alternatively, protonation of the imine palladium intermediate can regenerate the catalyst and form an imine that undergoes further intramolecular cyclization. nih.gov

This carbopalladation of the nitrile is a key step in building more complex molecular architectures, such as N-heterocycles. nih.gov The specific pathway taken after the initial carbopalladation can be influenced by the reaction conditions and the nature of the substrates involved.

Table 1: Key Steps in a Hypothetical Carbopalladation Pathway

| Step | Description | Intermediate Species |

| 1 | Transmetalation | Arylpalladium(II) |

| 2 | Coordination | Arylpalladium-nitrile complex |

| 3 | Carbopalladation | Imine palladium intermediate |

| 4 | Product Formation | Cyclized product + Pd(0) |

In certain transformations, the reaction mechanism may involve radical intermediates rather than purely ionic or organometallic species. The detection and characterization of these highly reactive, short-lived species are challenging but essential for a complete mechanistic understanding. nih.govnih.gov

Radical Trapping Experiments: To gain evidence for the presence of radical intermediates in reactions of this compound, radical trapping experiments can be employed. This involves adding a "radical scavenger" or "spin trap" to the reaction mixture. csbsju.edu

TEMPO: A common radical scavenger is (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO), which is a stable radical itself. It readily reacts with transient radical intermediates to form stable adducts that can be detected and characterized by techniques like mass spectrometry, providing indirect evidence of the original radical's existence. csbsju.edu

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of radical species. nih.gov In a spin trapping experiment, the reaction of a short-lived radical with a spin trap (like a nitrone or nitroso compound) forms a more persistent nitroxide radical, which can be observed by EPR, allowing for the characterization of the trapped radical. nih.gov

If a transformation of this compound were suspected to proceed via a radical pathway, the addition of TEMPO would be expected to inhibit the reaction or lead to the formation of a TEMPO-adduct, confirming the involvement of radical intermediates. csbsju.edu

Table 2: Common Techniques for Detecting Radical Intermediates

| Technique | Principle | Application Example |

| Radical Trapping | A scavenger molecule (e.g., TEMPO) is added to react with and "trap" short-lived radicals, forming a stable, detectable product. csbsju.edu | Adding TEMPO to a reaction of this compound to see if the reaction is inhibited or a trapped adduct is formed. |

| EPR Spectroscopy | Directly detects species with unpaired electrons. Often used with spin traps to convert highly reactive radicals into more persistent ones for easier detection. nih.gov | Analyzing a reaction mixture of this compound with a spin trap under reaction conditions to observe the characteristic signal of a trapped radical. |

Electrochemical-Induced Cascade Reactions

Electrosynthesis offers an alternative approach to inducing chemical transformations, often under mild conditions. nih.gov An electrochemical-induced cascade reaction involving a related compound, 2-formyl benzonitrile (B105546), has been developed, suggesting that this compound could undergo similar transformations. nih.govmdpi.com

In a typical setup, a constant current is applied to a reaction mixture in an electrochemical cell. nih.gov For a molecule like this compound, the electrochemical activation could initiate a cascade of chemical reactions. A proposed mechanism, drawing analogy from the reaction of 2-formyl benzonitrile with anilines, might involve the reduction of the nitrile group at the cathode. nih.govmdpi.com This initial electrochemical step could generate a reactive intermediate that then triggers subsequent intramolecular or intermolecular reactions, leading to the formation of complex heterocyclic products like isoindolinones in a single synthetic operation. nih.govmdpi.com The entire process can be investigated using computational methods like Density Functional Theory (DFT) to map the potential energy surface and elucidate the mechanism of the subsequent chemical steps. nih.govmdpi.com

Molecular Electron Density Theory (MEDT) Insights into Reaction Pathways

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity. mdpi.comnih.gov Rather than focusing solely on molecular orbitals, MEDT analyzes the changes in electron density along a reaction pathway to explain the molecular mechanism and selectivity of a reaction. mdpi.comnih.gov

For transformations involving this compound, MEDT can be applied to:

Analyze Reactivity: By calculating conceptual DFT reactivity indices, the theory can predict the nucleophilic and electrophilic sites of the molecule, rationalizing its behavior in polar reactions. mdpi.com

Characterize Transition States: Analysis of the electron density at the transition state (TS) can reveal the nature of bond-forming and bond-breaking processes. mdpi.com Tools like the Electron Localization Function (ELF) topological analysis help to visualize these changes and determine whether a mechanism is concerted or stepwise. mdpi.comrsc.org

Understand Reaction Polarity: MEDT allows for the quantification of the Global Electron Density Transfer (GEDT) at the transition state, which indicates the degree of polarity of the reaction. mdpi.com

By studying the reaction pathways of this compound through the lens of MEDT, researchers can gain deep insights into why certain products are formed and how reaction barriers are influenced by the electronic structure of the reactants. nih.gov

Kinetic and Thermodynamic Profiling of Transformations

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. A kinetic and thermodynamic profile of a transformation of this compound would involve studying how reaction conditions influence the rate of the reaction and the distribution of products.

Kinetic Control: Under kinetic control (typically at lower temperatures), the major product is the one that is formed fastest, i.e., the one with the lowest activation energy barrier.

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures, allowing for equilibrium), the major product is the most stable one, regardless of how quickly it is formed.

In the context of transformations involving this compound, it is possible that different isomers or products could be formed. For example, in a cyclization reaction, different regioisomers might be possible. By systematically varying the temperature and reaction time and analyzing the product ratios, one can determine which product is kinetically favored and which is thermodynamically favored. In systems involving phase transformations, such as the reaction of a solid with a gas, the order in which different particles react can depend on whether the system is under kinetic or thermodynamic control. mdpi.com For instance, under kinetic conditions, smaller nanocrystallites might react first due to a higher surface-area-to-volume ratio, whereas under thermodynamic control, the reaction order might be reversed. mdpi.com

Advanced Spectroscopic Characterization Techniques for 2 4 Bromophenyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(4-Bromophenyl)benzonitrile, various NMR experiments provide detailed information about its proton and carbon frameworks.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum for this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm).

The molecule has a total of eight aromatic protons distributed across two phenyl rings.

The benzonitrile (B105546) ring (unsubstituted positions 3, 4, 5, and 6) would likely exhibit a complex multiplet pattern due to the intricate spin-spin coupling between these four adjacent protons.

The 4-bromophenyl ring contains two sets of chemically equivalent protons due to symmetry. The protons ortho to the bromine atom (positions 3' and 5') and those meta to it (positions 2' and 6') would each appear as a doublet, characteristic of an A₂B₂ spin system.

Detailed analysis of the chemical shifts, integration values, and coupling constants (J-values) allows for the definitive assignment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a predictive table based on established chemical shift principles, as specific experimental data was not found in the searched literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.6 | Doublet (d) | ~8.5 |

| H-3', H-5' | ~7.5 | Doublet (d) | ~8.5 |

| H-3, H-4, H-5, H-6 | 7.4 - 7.8 | Multiplet (m) | - |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, a total of 13 distinct carbon signals are expected, as there are no elements of symmetry that would make any carbons chemically equivalent.

Key expected signals include:

The nitrile carbon (C≡N), which typically appears in a characteristic downfield region (δ 115-120 ppm).

Six signals for the benzonitrile ring carbons, including the quaternary carbon attached to the other ring (C-2) and the quaternary carbon of the nitrile group (C-1).

Six signals for the 4-bromophenyl ring carbons, including the quaternary carbon attached to the bromine (C-4') and the quaternary carbon attached to the benzonitrile ring (C-1'). The carbon bonded to the bromine atom (C-Br) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a shift that is different from what electronegativity alone would predict. sdsu.edu

Table 2: Predicted ¹³C NMR Resonances for this compound (Note: This is a predictive table based on established chemical shift principles, as specific experimental data was not found in the searched literature.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| C-Br (C-4') | ~125 |

| Aromatic CH | 127 - 135 |

| Quaternary Aromatic C | 138 - 145 |

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity within a molecule, especially for complex structures where 1D spectra may be crowded or ambiguous.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would show cross-peaks connecting adjacent protons on each of the aromatic rings. This would help in tracing the proton-proton connectivity within the benzonitrile ring system and confirm the coupling between the ortho and meta protons on the 4-bromophenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment reveals long-range (typically 2- to 4-bond) correlations between protons and carbons. emerypharma.comgaussian.com HMBC is particularly powerful for identifying the connections between different fragments of a molecule and for assigning quaternary carbons. Key expected HMBC correlations for this molecule would include:

Correlations from the protons on one ring (e.g., H-3', H-5') to the quaternary carbon on the other ring (C-2), which would definitively establish the linkage point between the two phenyl rings.

Correlations from protons ortho to the nitrile group (H-3) to the nitrile carbon (C≡N), confirming its position.

The Gauge-Including Atomic Orbital (GIAO) method is a robust computational approach used to predict theoretical NMR chemical shifts. mdpi.comimist.ma This quantum chemical calculation determines the nuclear magnetic shielding tensors for a molecule based on its optimized geometry. researchgate.netresearchgate.net The calculated shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

For this compound, performing a GIAO calculation (e.g., at the DFT/B3LYP level of theory) would yield a set of theoretical ¹H and ¹³C chemical shifts. Comparing these predicted values with the experimental data serves as a powerful method for validating the structural assignment. A strong linear correlation between the theoretical and experimental shifts provides high confidence in the determined structure. Although a powerful tool, no specific GIAO calculation results for this compound were found in the surveyed literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands corresponding to specific functional groups.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of the nitrile functional group.

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected between 1450 and 1600 cm⁻¹, corresponding to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.

Aromatic C-H Stretch: These absorptions typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This is a predictive table based on characteristic group frequencies. Specific experimental data was not found in the searched literature.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic C-H | 3030 - 3100 | Medium-Weak |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-Br Stretch | Aryl Halide | 500 - 600 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. It provides complementary information to FT-IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is expected to be characterized by distinct signals corresponding to its specific functional groups and skeletal framework.

Key vibrational modes anticipated in the FT-Raman spectrum include the stretching of the nitrile group (C≡N), the carbon-bromine bond (C-Br), and various vibrations of the biphenyl (B1667301) ring system. The C≡N stretching vibration is a particularly strong and sharp Raman band, typically appearing in the 2240–2220 cm⁻¹ region. The precise position of this band can be influenced by the electronic effects of the rest of the molecule.

The aromatic rings give rise to a series of characteristic bands. The C=C stretching vibrations within the phenyl rings are expected to produce strong signals in the 1610–1550 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Furthermore, the C-Br stretching vibration is anticipated to be observed in the lower frequency region, generally between 650-395 cm⁻¹. researchgate.net The biphenyl linkage itself contributes to the spectrum with a characteristic inter-ring stretching mode.

Table 1: Expected FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium |

| Nitrile (C≡N) Stretch | 2240–2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1610–1550 | Strong |

| Aromatic C-H In-Plane Bend | 1300–1000 | Variable |

| Inter-ring C-C Stretch | ~1300 | Medium |

| Ring Breathing Modes | ~1000 | Strong |

| Carbon-Bromine (C-Br) Stretch | 650-395 | Medium-Strong |

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed and quantitative assignment of vibrational spectra. researchgate.net It connects the observed vibrational frequencies from FT-IR and FT-Raman spectroscopy to specific atomic motions within the molecule. By calculating the force constants of the bonds and the geometry of the molecule, NCA can predict the vibrational frequencies and describe the nature of each normal mode.

The Potential Energy Distribution (PED) is calculated as part of the NCA. PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal vibrational mode. aip.org A PED value of 100% for a particular coordinate in a normal mode would indicate a "pure" vibration, though modes are often a mixture of several types of motion.

For this compound, an NCA would be crucial for several reasons:

Unambiguous Assignment: It would allow for the precise assignment of the numerous, often overlapping, vibrational bands of the two phenyl rings.

Coupling Analysis: It could reveal the extent of vibrational coupling between the benzonitrile and bromophenyl rings through the central C-C bond.

Substituent Effects: NCA can help elucidate the electronic and steric effects of the bromo and cyano substituents on the vibrational frequencies of the biphenyl skeleton.

For example, a detailed analysis would likely show that the C≡N stretch is a relatively pure vibration with a high PED contribution from the C≡N stretching coordinate. In contrast, many of the ring modes below 1600 cm⁻¹ would show a mixed PED, with contributions from C=C stretching, C-H in-plane bending, and C-C stretching, indicating significant vibrational coupling.

Table 2: Illustrative Potential Energy Distribution (PED) for Key Modes

| Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| ~2230 | ν(C≡N) | >90% C≡N stretch |

| ~1600 | ν(C=C) | C=C stretch (~60%), C-H bend (~20%) |

| ~1000 | Ring Breathing | Ring C-C stretch (~50%), C-H bend (~30%) |

| ~550 | ν(C-Br) | C-Br stretch (~45%), Ring deformation (~35%) |

Note: This table is illustrative of typical PED results for this type of molecule and is not based on experimental data for this compound.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₃H₈BrN), high-resolution mass spectrometry (HRMS) can be used to determine its elemental composition with high accuracy, thus confirming its molecular formula.

The molecular weight of this compound is approximately 258.12 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion: one for [C₁₃H₈⁷⁹BrN]⁺ and another, of almost equal intensity, at two mass units higher for [C₁₃H₈⁸¹BrN]⁺. This characteristic M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that provide structural information. Expected fragmentation pathways could include:

Loss of the bromine atom ([M-Br]⁺).

Loss of the nitrile group ([M-CN]⁺).

Cleavage of the bond between the two phenyl rings, leading to ions corresponding to the bromophenyl cation ([C₆H₄Br]⁺) and the benzonitrile cation ([C₇H₄N]⁺) or related fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₃H₈⁷⁹BrN]⁺ | ~257 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₁₃H₈⁸¹BrN]⁺ | ~259 | Molecular ion with ⁸¹Br; ~1:1 intensity with M⁺ |

| [M-Br]⁺ | [C₁₃H₈N]⁺ | ~178 | Loss of bromine radical |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation fragment |

| [C₇H₅N]⁺ | [C₇H₅N]⁺ | 103 | Benzonitrile cation fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The chromophores in this compound—the conjugated biphenyl system and the nitrile group—are expected to give rise to distinct absorption bands.

The primary electronic transitions in this molecule would be π → π* transitions associated with the aromatic system. uzh.ch Molecules with extended π systems, such as biphenyl, typically exhibit strong absorptions in the UV region. The absorption spectrum is expected to show intense bands characteristic of the conjugated biphenyl structure. These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. youtube.com

The presence of the bromine atom and the nitrile group as substituents on the phenyl rings will influence the energy of these transitions, potentially causing a shift in the absorption maximum (λ_max) compared to unsubstituted biphenyl. The lone pair electrons on the nitrogen of the nitrile group could also participate in n → π* transitions. However, these are often much weaker in intensity than π → π* transitions and may be obscured by the stronger absorptions of the aromatic system. youtube.com The solvent used for the analysis can also influence the position of the absorption bands.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Region (nm) | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Conjugated Biphenyl System | 240–300 | High (ε > 10,000) |

| n → π | Nitrile Group (C≡N) | >270 | Low (ε < 1,000) |

Computational and Theoretical Chemistry Studies of 2 4 Bromophenyl Benzonitrile

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Electronic Structure Elucidation

Information not available in search results.

Selection and Performance of Basis Sets and Functionals

Information not available in search results.

Vibrational Frequency Predictions and Potential Energy Distribution (PED) Analysis

Information not available in search results.

Molecular Electrostatic Potential (MEP) Mapping

Information not available in search results.

Quantum Chemical Descriptors and Reactivity Indices

These descriptors are crucial for understanding the reactivity and stability of a molecule from a quantum mechanical perspective.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Information not available in search results.

Derivatization and Functionalization Strategies of 2 4 Bromophenyl Benzonitrile

Selective Chemical Modifications for Analytical Performance Enhancement

Chemical derivatization is a widely employed strategy to modify a compound's structure to improve its analytical properties, such as enhancing detector response or improving chromatographic separation. nih.govresearchgate.net For a molecule like 2-(4-Bromophenyl)benzonitrile, which lacks functional groups that are easily ionizable or highly responsive to common detectors, derivatization can be essential for sensitive quantification in complex matrices. nih.gov

The inherent biphenyl (B1667301) structure of the compound provides a degree of native fluorescence, with an excitation peak around 247 nm and an emission peak at 306 nm. aatbio.comaip.org However, for trace-level detection, enhancing this fluorescence or introducing a strong chromophore for UV-Visible spectroscopy is often necessary. researchgate.netjournalajacr.com This is achieved by chemically attaching a molecule (a chromophore or fluorophore) that strongly absorbs or emits light, thereby increasing the sensitivity of detection. researchgate.netjournalajacr.com

While specific derivatization agents for this compound are not extensively documented, standard derivatization chemistries could be applied by first modifying the primary functional groups. For instance, if the nitrile group were hydrolyzed to a carboxylic acid or reduced to an amine, a host of fluorescent and chromophoric tags could be introduced.

Table 1: Potential Derivatization Reagents for Functionalized this compound

| Functional Group | Derivatizing Reagent Class | Example Reagent | Detection Method |

|---|---|---|---|

| Amine (-CH₂NH₂) | Sulfonyl Chlorides | Dansyl chloride | Fluorescence |

| Amine (-CH₂NH₂) | Chloroformates | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence |

| Amine (-CH₂NH₂) | Isocyanates | Phenyl isocyanate | UV-Visible |

| Carboxylic Acid (-COOH) | Fluorescent Amines | 1,2-diphenyl-ethylenediamine | Fluorescence |

In liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance the ionization efficiency of a target analyte, leading to improved sensitivity. ddtjournal.com For neutral compounds like this compound, introducing a chargeable moiety is a common strategy. ddtjournal.com This is particularly useful in electrospray ionization (ESI), where pre-existing ions in solution are required for efficient analysis.

Derivatization can also be used to control the fragmentation pattern of a molecule during tandem mass spectrometry (MS/MS). By introducing a specific chemical group that predictably fragments under collision-induced dissociation (CID), a stable and intense product ion can be generated, which is ideal for sensitive and selective detection using selected reaction monitoring (SRM). ddtjournal.com For example, attaching a group with a permanent positive charge, such as a quaternary amine, not only improves ionization efficiency but also directs fragmentation to produce a characteristic product ion, thereby minimizing background noise and enhancing detection limits.

Reactivity of the Bromine Atom in Functionalization

The bromine atom on the phenyl ring is a key site for synthetic modification, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C bonds. wikipedia.orgnih.gov The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used for this purpose. wikipedia.orgnih.gov

In a representative Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a more complex terphenyl or substituted biphenyl structure. This reaction is a cornerstone in the synthesis of pharmaceuticals and advanced materials. researchgate.netorganic-chemistry.org For example, the coupling of 4-bromobenzonitrile (B114466) (a close analog) with phenylboronic acid proceeds efficiently using various palladium-based catalytic systems. researchgate.net

Table 2: Example Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boron Reagent | Phenylboronic acid | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Catalyzes C-C bond formation |

| Base | K₂CO₃ or Na₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Reaction Medium |

Other important cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) and Buchwald-Hartwig amination (forming a C-N bond), can also utilize the bromo-substituent for further functionalization. The Negishi coupling, in particular, has been highlighted as a key step in efficient syntheses of angiotensin-II inhibitors like Valsartan, demonstrating its industrial viability. nih.gov

Direct nucleophilic aromatic substitution (SNAr) of the bromine on the phenyl ring of this compound is challenging. wikipedia.orgchemistrysteps.com SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orgmasterorganicchemistry.com In this molecule, the nitrile group is in the wrong position (on the other ring) to effectively stabilize the negative charge of the Meisenheimer complex intermediate, which is the key step in the SNAr mechanism. wikipedia.orgchemistrysteps.com Therefore, forcing this reaction would require harsh conditions, such as very high temperatures or the use of extremely strong nucleophiles. chemistrysteps.com

However, it is important to distinguish this from the reactivity of related compounds where the bromine is not directly on the aromatic ring. For instance, in the synthesis of Valsartan, a key intermediate is 2-(4'-bromomethylphenyl)benzonitrile. google.com Here, the bromine is on a methyl group attached to the phenyl ring (a benzylic bromide). This benzylic position is highly susceptible to standard SN2 nucleophilic substitution. For example, it readily reacts with the amine group of L-valine methyl ester in the presence of a base. google.com This highlights the critical difference in reactivity between an aryl bromide and a benzylic bromide.

Applications in Advanced Materials Science Research

Exploration as Scaffolds for Optoelectronic Devices

The term "optoelectronic devices" encompasses a range of technologies that source, detect, and control light. The performance of these devices is critically dependent on the properties of the organic materials used in their construction. The 2-arylbenzonitrile core, as seen in 2-(4-Bromophenyl)benzonitrile, offers a robust and tunable platform for developing new materials for this field. Researchers are exploring how modifications to this basic structure can lead to materials with tailored electronic and photophysical properties suitable for next-generation devices.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and longevity of an OLED device depend heavily on the molecular architecture of its components. Bipolar host materials, which can transport both electrons and holes, are crucial for achieving high-performance phosphorescent OLEDs (PHOLEDs).

The benzonitrile (B105546) moiety is a known electron-deficient unit, and when incorporated into larger molecular structures, it can facilitate electron transport. Research has shown that bipolar host materials designed with a benzonitrile acceptor linked to a carbazole-based donor exhibit high triplet energies (over 2.75 eV). This high triplet energy is essential for efficiently hosting blue phosphorescent emitters, which are necessary for full-color displays and white lighting. The manipulation of molecular topologies, such as linking carbazole (B46965) and benzonitrile units, provides a promising pathway to fine-tune physical properties and enhance device performance. researchgate.net

Furthermore, the related compound, 4-Bromophenylacetonitrile, has been utilized in the synthesis of novel non-doped red OLED materials, highlighting the utility of the bromophenyl nitrile framework in creating components for various colors in OLED displays. sigmaaldrich.com

The ability to tune the photophysical properties of a molecule—how it absorbs and emits light—is fundamental to designing new materials for optoelectronics. nih.govmdpi.com For molecules based on the this compound scaffold, this tuning can be achieved by strategically adding different functional groups.

The inherent structure of 2-arylbenzonitriles can be modified to create materials with desirable characteristics. For example, creating highly twisted structures by linking different molecular moieties can spatially separate the frontier molecular orbitals (HOMO and LUMO). researchgate.net This separation is key to achieving relatively small singlet-triplet energy splittings (ΔEST), a crucial property for developing materials used in Thermally Activated Delayed Fluorescence (TADF) OLEDs, a highly efficient type of emitter. rsc.org By carefully selecting the donor and acceptor units and controlling the degree of conjugation and molecular geometry, researchers can precisely control the emission color, quantum efficiency, and charge-transporting capabilities of the resulting materials. researchgate.net

Integration into Functional Polymers and Supramolecular Assemblies

The bromo- and nitrile- functional groups on this compound make it a candidate for incorporation into larger macromolecular structures like polymers and supramolecular assemblies. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Yamamoto), which are powerful methods for polymer synthesis. This allows the biphenylbenzonitrile unit to be integrated as a repeating unit in a polymer backbone.

For instance, copolymers of N-(4-bromophenyl)-2-methacrylamide with other monomers like glycidyl (B131873) methacrylate (B99206) and 2-hydroxyethyl methacrylate have been synthesized and characterized. researchgate.netresearchgate.net While not a direct use of this compound itself, this research demonstrates how the N-(4-bromophenyl) moiety can be polymerized. Such polymers can exhibit tailored thermal properties and may find applications based on the combined properties of their constituent monomers. researchgate.netresearchgate.net The synthesis of functional polymers often involves versatile techniques like cationic ring-opening polymerization (CROP), which allows for the creation of materials with specific end-groups for further modification or conjugation. researchgate.netresearchgate.net

Role in Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are essential for technologies like frequency conversion in lasers, optical switching, and data storage. samaterials.comdtic.mil The key requirement for a molecule to exhibit NLO properties is a significant change in dipole moment upon excitation, which is often achieved in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.

The this compound structure contains an acceptor (nitrile) and a modifiable π-system (biphenyl). The bromine atom can be readily replaced with various donor groups through chemical synthesis, creating a classic "push-pull" architecture known to enhance NLO response. Research into organic NLO materials has demonstrated that such molecular designs can lead to high nonlinear coefficients. researchgate.netmdpi.com For example, polymers containing polar diacetylene chromophores have shown outstanding and stable second-harmonic generation (SHG) effects, with macroscopic NLO coefficients (χ(2)) on the order of 100–280 pm V−1. mdpi.com While direct studies on this compound for NLO applications are not widely detailed, its structure represents a foundational scaffold for the synthesis of more complex and potent NLO chromophores. researchgate.net

Applications as Dye Sensitizers

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic technology that relies on a molecular dye (the sensitizer) to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO2). mdpi.comfrontiersin.org An effective dye sensitizer (B1316253) must have strong light absorption across the solar spectrum, appropriate energy levels for electron injection and regeneration, and stable anchoring to the semiconductor surface. mdpi.com

The core structure of this compound can be functionalized to create effective dye sensitizers. The nitrile group can act as an electron-accepting anchoring group to bind to the TiO2 surface, although carboxylic acids are more commonly used for this purpose. The biphenyl (B1667301) framework can be extended into a larger conjugated system to enhance light absorption. By replacing the bromo group with a suitable electron-donating moiety, a D-π-A (Donor-π bridge-Acceptor) structure can be created, which is a highly effective design for DSSC dyes. rsc.org The efficiency of DSSCs is heavily influenced by the interaction between the dye and the solvent, with aprotic, polar solvents like acetonitrile (B52724) generally yielding better performance by facilitating dye adsorption and electron injection. researchgate.net

Lack of Specific Research Data for "this compound" within the Requested Framework

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound "this compound" that directly corresponds to the detailed outline provided. The instructions to strictly adhere to the specified sections and subsections cannot be fulfilled without introducing information from structurally different compounds, which would be scientifically inaccurate and misleading.

The performed searches for each section of the requested article—including its use as a core scaffold, Structure-Activity Relationship (SAR) studies, molecular docking, cytotoxicity, and anti-inflammatory properties—did not yield results for the specific "this compound" molecule.

The available research focuses on more complex derivatives where a "(4-bromophenyl)" group is attached to a different, more elaborate heterocyclic scaffold, such as oxazoles, quinolines, triazoles, or thiazoles. While these studies investigate the bioactivity of their respective compounds, the findings are specific to those molecular structures and cannot be accurately attributed to the simpler "this compound" core.

Specifically, the search did not identify any studies that:

Investigate This compound as a core scaffold for lead compound development.

Detail Structure-Activity Relationships (SAR) for bioactive derivatives of This compound .

Perform molecular docking simulations, ligand efficiency, or binding affinity predictions specifically for This compound .

Evaluate the in vitro cytotoxicity or biological pathway modulation of This compound .

Assess the anti-inflammatory properties of This compound .

To maintain scientific accuracy and adhere to the strict constraints of the request, which prohibit discussing information outside the explicit scope, the requested article cannot be generated at this time. Constructing the article would require extrapolating data from unrelated molecules, which would constitute a misrepresentation of the scientific facts.

Research into Potential Bioactivity and Medicinal Chemistry Relevance

Antineoplastic Activity Research

While direct studies on the antineoplastic activity of 2-(4-Bromophenyl)benzonitrile are not extensively documented in publicly available research, its core structure is a key component in the design and synthesis of novel compounds that have been investigated for their potential as anticancer agents. Research has focused on incorporating the 2-(4-bromophenyl) moiety into more complex heterocyclic systems to explore their cytotoxic effects against various cancer cell lines.

A significant area of this research involves the development of quinoline-oxadiazole hybrids. nih.govrsc.orgresearchgate.net Scientists have designed and synthesized a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives and evaluated their anti-proliferative activities. nih.govrsc.orgrsc.org These studies are based on the rationale that hybrid molecules combining two or more pharmacologically active scaffolds can result in compounds with enhanced biological activity.

The synthesized derivatives were tested in vitro for their cytotoxic activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. rsc.org The results of these investigations revealed that several of the synthesized compounds exhibited significant anticancer activity, with some showing potency comparable to the established anticancer drug, lapatinib (B449). nih.govresearchgate.net

For instance, two compounds from the series, designated as 8c and 12d , demonstrated particularly noteworthy activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.

Further research into compounds like 8c and 12d included cell cycle analysis and apoptosis assays to understand their mechanism of action. rsc.org These investigations help to elucidate how these molecules interfere with cancer cell proliferation and induce cell death, providing a deeper insight into their therapeutic potential. The promising results from these initial in vitro studies position these this compound-containing derivatives as lead candidates for further optimization and future preclinical development. nih.govresearchgate.net

Interactive Data Table: Cytotoxic Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives

The table below summarizes the in vitro cytotoxic activity of selected synthesized compounds against the MCF-7 breast cancer cell line, with lapatinib included as a reference compound.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 8c | MCF-7 | 0.14 | Lapatinib | 0.12 |

| 12d | MCF-7 | 0.18 | Lapatinib | 0.12 |

Future Research Directions and Emerging Paradigms for 2 4 Bromophenyl Benzonitrile

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of biphenyl (B1667301) compounds, often relying on classical cross-coupling reactions like the Suzuki-Miyaura coupling, is evolving towards more environmentally benign methodologies. Future research is intensely focused on aligning the synthesis of 2-(4-Bromophenyl)benzonitrile with the principles of green chemistry.

Key areas of development include:

Photocatalysis: Visible-light-mediated photocatalysis is a promising green alternative that facilitates C-H bond activation and cross-coupling reactions under mild conditions, often at room temperature. semanticscholar.orgnih.gov This approach minimizes the need for stoichiometric oxidants and reduces energy consumption, thereby limiting waste generation. nih.gov By using light as a clean energy source, photocatalytic methods can activate substrates through single-electron transfer (SET) events, enabling a wide array of synthetically important reactions. semanticscholar.orgshoko-sc.co.jp

Advanced Catalytic Systems: Research is ongoing to develop more efficient and recyclable catalysts for cross-coupling reactions. This includes the use of N-heterocyclic carbene (NHC) palladium complexes that can operate at very low catalyst loadings and in aqueous media, significantly reducing the environmental impact of heavy metals. rsc.org

C-H Bond Activation: Direct C-H activation strategies are a major focus as they circumvent the need to pre-functionalize starting materials (like creating organoboron reagents for Suzuki coupling). nih.govacs.org This approach reduces the number of synthetic steps, improves atom economy, and decreases the generation of hazardous waste. nih.gov Merging C-H activation with photoredox catalysis in a dual catalytic system is a particularly appealing strategy for sustainable synthesis. nih.gov

Alternative Solvents and Conditions: The use of greener solvents, such as water or ionic liquids, and solvent-free reaction conditions assisted by microwave irradiation are being explored to replace traditional volatile organic solvents. tandfonline.comvapourtec.com These methods can dramatically reduce reaction times and energy input. tandfonline.com

| Parameter | Traditional Suzuki Coupling | Emerging Green Routes (e.g., Photocatalytic C-H Activation) |

|---|---|---|

| Starting Materials | Requires pre-functionalized aryl halides and organoboron reagents. nih.gov | Can utilize non-prefunctionalized arenes, improving atom economy. nih.gov |

| Catalyst | Palladium-based catalysts, often with phosphine (B1218219) ligands. rsc.orgnih.gov | Photocatalysts (e.g., Ru or Ir complexes, organic dyes) often combined with a metal co-catalyst. shoko-sc.co.jp |

| Energy Source | Often requires thermal heating. | Visible light, allowing for reactions at ambient temperature. nih.gov |

| Byproducts | Stoichiometric amounts of inorganic salts from the base and boron-containing waste. nih.gov | Significantly reduced waste generation. nih.gov |

| Reaction Conditions | Often requires anhydrous, inert atmosphere. | Can be performed under mild, aerobic conditions. shoko-sc.co.jp |

Advanced Spectroscopic Techniques for Real-time Monitoring

To optimize reaction conditions, improve yield, and ensure safety, the development of advanced, real-time monitoring techniques is crucial. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing through timely measurements of critical process parameters. wikipedia.orgmt.comnih.gov For the synthesis of this compound, operando spectroscopy—the simultaneous characterization of the catalyst and reaction mixture under actual working conditions—is an emerging paradigm. wikipedia.orghideninc.com

Future research will focus on the application of:

In Situ Raman Spectroscopy: This technique can monitor the progress of reactions, such as microwave-promoted Suzuki couplings, in real-time. acs.org It allows for the observation of reactant consumption and product formation without sampling, providing immediate insight into reaction kinetics and completion. acs.org

Benchtop NMR Spectroscopy: The miniaturization of NMR spectrometers allows for real-time, quantitative analysis of reaction mixtures directly in the lab. azom.com For instance, ¹⁹F NMR could be used to monitor reactions involving fluorinated analogues, providing a clear window into reaction progress by tracking the disappearance of starting material and the appearance of the product signal. azom.com

Mass Spectrometry: Techniques like online TLC-CMS (Thin-Layer Chromatography-Compact Mass Spectrometry) enable rapid and accurate determination of reaction components with minimal sample preparation. shoko-sc.co.jp Real-time mass spectrometric investigation can also elucidate the dynamic equilibria of species in solution, offering deep mechanistic insights into the catalytic cycle of cross-coupling reactions. researchgate.net

Operando X-ray Absorption Spectroscopy (XAS): For reactions using heterogeneous or nanoparticle catalysts, operando XAS can provide invaluable information on the catalyst's oxidation state and coordination environment throughout the reaction, helping to determine if the catalyst remains stable or leaches into the solution. nih.gov

| Technique | Type of Information Provided | Advantages for Monitoring Biphenyl Synthesis |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of molecules; real-time concentration changes. | Non-invasive, can be used with fiber-optic probes in situ, suitable for aqueous media. acs.org |

| NMR Spectroscopy | Structural elucidation and quantification of reactants, intermediates, and products. | Highly quantitative, provides unambiguous structural information. Benchtop instruments allow for direct lab use. azom.com |

| Mass Spectrometry | Molecular weight of species, identification of intermediates and byproducts. | High sensitivity, allows for rapid analysis and mechanistic studies. shoko-sc.co.jpresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, concentration of colored species (e.g., organometallic intermediates). | Useful for studying homogeneous catalysis where organometallic species are often colored. wikipedia.org |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local structure of the catalyst's metal center. | Provides detailed information on the catalyst's active state under true reaction conditions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Property Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. nih.gov For this compound, these computational approaches offer powerful methods for accelerating the discovery of new derivatives with tailored properties and for optimizing synthetic reaction conditions.

Emerging applications include:

Reaction Optimization: ML algorithms, such as random forests, can predict the performance (e.g., yield) of cross-coupling reactions by analyzing vast datasets from high-throughput experiments. semanticscholar.org These models can identify the optimal combination of catalyst, ligand, solvent, and base for a specific substrate pair, significantly reducing the time and resources spent on empirical optimization. semanticscholar.org

Catalyst Design: Deep learning models, including variational autoencoders (VAEs), can generate novel catalyst and ligand structures. rsc.org By training these models on datasets of known catalysts and their computed properties (like binding energies from DFT calculations), researchers can explore vast chemical spaces to design new catalysts with enhanced activity and selectivity for the synthesis of complex biphenyls. rsc.orgacs.org

Property Prediction: ML models can be trained to predict the physicochemical and electronic properties of new this compound derivatives before they are synthesized. By learning from the structural features of existing molecules, these models can forecast properties relevant to applications in materials science (e.g., liquid crystallinity, electronic conductivity) or medicinal chemistry (e.g., binding affinity to a biological target). acs.org

Exploration of Self-Assembly and Supramolecular Chemistry

The structure of this compound, featuring a polar nitrile group, a polarizable bromine atom, and an aromatic biphenyl core, makes it an excellent candidate for directed self-assembly and the construction of supramolecular architectures.

Future research will likely explore:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to form ordered, non-covalent structures. The directionality and strength of halogen bonds make them a powerful tool for crystal engineering and designing functional materials. rsc.org

π-π Stacking: The biphenyl core facilitates π-π stacking interactions, which play a crucial role in the organization of molecules in both the solid state and in liquid crystalline phases. The interplay between π-stacking and other non-covalent forces will dictate the final supramolecular structure.

Liquid Crystal Formation: Cyanobiphenyls are famous for their liquid crystalline properties. tandfonline.comtandfonline.comnih.gov The introduction of a bromine atom can significantly influence the phase behavior, potentially suppressing smectic phases and favoring nematic phases. tandfonline.comyork.ac.uk Investigating how modifications to the this compound structure affect its mesogenic properties could lead to new liquid crystal materials for display and sensor applications. nih.gov

Surface Assembly: The self-assembly of halogenated biphenyl thiols on noble metal surfaces has been shown to form highly ordered and densely packed self-assembled monolayers (SAMs). nih.gov Exploring the assembly of this compound derivatives on surfaces could lead to applications in molecular electronics and nanotechnology.

Expansion into Emerging Areas of Chemical Biology and Nanoscience

The unique combination of functionalities in this compound provides a platform for its application in interdisciplinary fields like chemical biology and nanoscience.

Potential future directions include:

Chemical Biology: The biphenyl scaffold is present in numerous biologically active compounds. nih.gov The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug design. nih.gov Derivatives of this compound could be explored as probes to study biological systems or as scaffolds for the development of new therapeutic agents, such as enzyme inhibitors or receptor antagonists. nih.govnih.gov The bromine atom also provides a reactive handle for further functionalization or for use in X-ray crystallography to solve protein structures.

Nanoscience and Molecular Electronics: Nitrile groups have been shown to be effective anchoring groups for binding molecules to gold electrodes in single-molecule junctions. acs.org This opens the possibility of using this compound derivatives as components in molecular wires or switches. The conductance of such junctions is highly dependent on the torsion angle between the two phenyl rings, suggesting a route to mechanically controlled electronic devices. acs.org

Advanced Materials: Brominated aromatic compounds are valuable precursors for organic light-emitting diodes (OLEDs) and other electronic materials. nbinno.com The bromine atom can be used as a leaving group in further cross-coupling reactions to build up more complex, conjugated systems. Furthermore, halogenated biphenyls have been used to create carbon nanomembranes through electron-induced cross-linking of self-assembled monolayers, an application that could be explored for this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)benzonitrile, and how do reaction conditions influence isomer ratios?

- Methodological Answer : A common approach involves bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile, followed by a Wittig reaction with 4-methylbenzaldehyde to produce 2-(4-methylstyryl)benzonitrile. This reaction yields a mixture of trans (40%) and cis (60%) isomers, with the ratio influenced by steric and electronic factors during the Wittig step . Alternative routes include coupling 2-(4-bromophenyl)acetonitrile with aldehydes (e.g., 4-bromobenzaldehyde) under basic conditions to form acrylonitrile derivatives, achieving yields up to 87% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and monitor purity. For example, in sulfur-containing derivatives of this compound, characteristic peaks appear at δ 7.66 (dd, J = 1.6 Hz, 8.0 Hz) for aromatic protons and δ 141.1 (C-S bond) in ¹³C NMR . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store at +4°C in airtight containers, and avoid exposure to moisture or strong oxidizers due to potential decomposition .

Advanced Research Questions

Q. How does steric hindrance of the 4-bromophenyl group impact its reactivity in polymer synthesis?

- Methodological Answer : The 4-bromophenyl substituent reduces steric hindrance compared to ortho-substituted analogs, enabling efficient copolymerization in diketopyrrolopyrrole (DPP)-based polymers. For instance, replacing o-bromo substituents with 4-bromophenyl groups in DPP synthesis improves reaction yields by 20–30% and enhances charge carrier mobility in organic electronics .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or polymorphism. Use deuterated solvents (e.g., CDCl₃) for NMR, and compare experimental data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts). For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can this compound be utilized in designing macrocyclic compounds with biological activity?

- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce pharmacophores. For example, 2-((4-bromophenyl)thio)benzonitrile undergoes C–H activation with palladium catalysts to form sulfur-containing macrocycles, which exhibit antitumor activity in glioblastoma models. Optimize reaction temperatures (80–100°C) and ligand ratios (1:1.2) to achieve >60% yields .

Q. What role does this compound play in developing high-efficiency OLED materials?

- Methodological Answer : As a precursor in "hot-exciton" materials, it enhances radiative decay pathways in pure-blue emitters. For example, PPICN-Br, synthesized via a one-pot reaction from this compound, achieves external quantum efficiencies (EQE) up to 13% in nondoped OLEDs. Key parameters include triplet harvesting via hybridized local and charge-transfer (HLCT) states .

Q. How can computational methods predict the photophysical properties of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to model HOMO-LUMO gaps and UV-Vis absorption spectra. For instance, TD-DFT calculations on Propanedinitrile derivatives (e.g., 2-[(4-bromophenyl)hydroxymethylene]-propanedinitrile) predict λmax at 320–350 nm, aligning with experimental data. SMILES strings (e.g.,

OC(=C(C#N)C#N)c1ccc(Br)cc1) enable rapid database screening for structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products